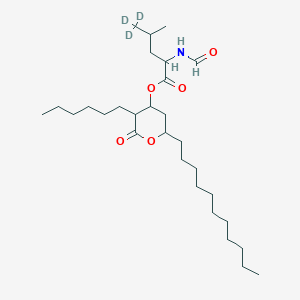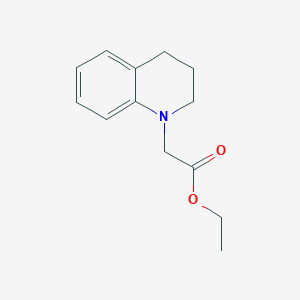
(Z,Z,E)-3,6,8-Dodecatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z,E)-3,6,8-Dodecatrien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is notable for its unique stereochemistry, which is indicated by the (Z,Z,E) notation, referring to the geometric configuration of the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z,Z,E)-3,6,8-Dodecatrien-1-ol typically involves the use of alkyne and alkene intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of polyunsaturated precursors. This process requires precise control of temperature and pressure to ensure the correct geometric configuration of the double bonds. Catalysts such as palladium on carbon are commonly used to facilitate the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in cell signaling and as a precursor to bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which (Z,Z,E)-3,6,8-Dodecatrien-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(E,E,Z)-3,6,8-Dodecatrien-1-ol: Differing in the geometric configuration of the double bonds.
(Z,Z,Z)-3,6,8-Dodecatrien-1-ol: All double bonds are in the Z configuration.
(E,E,E)-3,6,8-Dodecatrien-1-ol: All double bonds are in the E configuration.
Uniqueness: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. This configuration can result in distinct physical and chemical properties compared to its isomers.
Properties
CAS No. |
19926-63-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.2866 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)



![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
